molecular formula C17H23N3O2 B11133198 N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11133198
M. Wt: 301.4 g/mol
InChI Key: DWYDQBCXBJTYOE-UHFFFAOYSA-N
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Description

N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and an isopentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the methoxyphenyl group, and the attachment of the isopentyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • N-isopentyl-3-(4-methoxyphenyl)propanamide
  • N-isopentyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

Compared to similar compounds, N-isopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(3-methylbutyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H23N3O2/c1-12(2)9-10-18-17(21)16-11-15(19-20(16)3)13-5-7-14(22-4)8-6-13/h5-8,11-12H,9-10H2,1-4H3,(H,18,21)

InChI Key

DWYDQBCXBJTYOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC

Origin of Product

United States

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